molecular formula C6H11NO B123875 Cyclohexanone oxime CAS No. 100-64-1

Cyclohexanone oxime

Cat. No.: B123875
CAS No.: 100-64-1
M. Wt: 113.16 g/mol
InChI Key: VEZUQRBDRNJBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone oxime is an organic compound characterized by the presence of an oxime functional group. This colorless solid is a crucial intermediate in the production of nylon 6, a widely used polymer. The compound is known for its role in the Beckmann rearrangement, which converts it into ε-caprolactam, the precursor to nylon 6 .

Mechanism of Action

Target of Action

Cyclohexanone oxime is an organic compound that primarily targets the production of nylon 6 , a widely used polymer . It is synthesized via the nucleophilic addition-elimination of hydroxylamine with cyclohexanone .

Mode of Action

The compound interacts with its targets through a process known as ammoximation . This process involves the reaction of cyclohexanone with hydroxylamine to form this compound . The reaction is facilitated by a composite catalyst, consisting of precious metal nanoparticles supported on a commercial TS-1 . The alloying of gold (Au) with palladium (Pd) and the introduction of low concentrations of platinum (Pt) into AuPd nanoalloys are key in promoting high catalytic performance .

Biochemical Pathways

The ammoximation of cyclohexanone to this compound involves two distinct reaction pathways: H2O2 direct synthesis and cyclohexanone ammoximation . The improved catalytic activity of optimal catalysts results from a combination of a disruption of contiguous Pd ensembles and the modification of Pd oxidation states, which in turn dictate catalytic activity towards the production and subsequent degradation of H2O2 .

Result of Action

The most commercially important result of this compound’s action is the Beckmann rearrangement yielding ε-caprolactam . This reaction is catalyzed by sulfuric acid, but industrial scale reactions use solid acids . Typical of oximes, the compound can be reduced by sodium amalgam to produce cyclohexylamine . It can also be hydrolyzed with acetic acid to give back cyclohexanone .

Biochemical Analysis

Biochemical Properties

Cyclohexanone oxime is involved in several biochemical reactions, most notably the Beckmann rearrangement, which converts it into ε-caprolactam, a precursor for nylon 6 . This reaction is catalyzed by sulfuric acid or solid acids in industrial settings . This compound interacts with various enzymes and proteins during its biochemical transformations. For instance, it can be reduced by sodium amalgam to produce cyclohexylamine . Additionally, this compound can be hydrolyzed with acetic acid to revert to cyclohexanone . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can cause erythrotoxicity, affecting erythrocytes, spleen, liver, and nasal epithelium in laboratory settings

Molecular Mechanism

The molecular mechanism of this compound involves its conversion through the Beckmann rearrangement. This reaction starts with the formation of an oxime from cyclohexanone and hydroxylamine . The oxime is then protonated by acid, leading to the formation of a good leaving group. The key step involves the rearrangement of the oxime to form an amide, which is then hydrolyzed to produce ε-caprolactam . This mechanism highlights the compound’s ability to undergo significant chemical transformations at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound can cause erythrotoxicity over extended exposure periods, with the no-effect level for erythrotoxicity being 2,500 ppm following 13 weeks of exposure . These findings underscore the importance of monitoring the temporal effects of this compound in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound have been associated with toxic and adverse effects, including erythrotoxicity and damage to the spleen, liver, and nasal epithelium . The threshold effects observed in these studies indicate that careful dosage management is crucial when using this compound in research and industrial applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives . The compound can be metabolized through various pathways, including its reduction to cyclohexylamine and hydrolysis to cyclohexanone . These metabolic transformations are facilitated by enzymes and cofactors, highlighting the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and function. Studies have shown that this compound can be synthesized through electrochemical methods, which involve the reduction of nitrate and subsequent reaction with cyclohexanone . These findings provide insights into the compound’s transport and distribution mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanone oxime can be synthesized through the condensation reaction between cyclohexanone and hydroxylamine. The reaction proceeds as follows: [ \text{C}6\text{H}{10}\text{CO} + \text{H}_2\text{NOH} \rightarrow \text{C}6\text{H}{10}\text{C=NOH} + \text{H}_2\text{O} ] Alternatively, this compound can be produced industrially by reacting cyclohexane with nitrosyl chloride, a free radical reaction that is advantageous due to the lower cost of cyclohexane compared to cyclohexanone .

Industrial Production Methods: The industrial production of this compound often involves the ammoximation process, where cyclohexanone reacts with ammonia and hydrogen peroxide in the presence of a titanium silicate catalyst (TS-1). This method is preferred due to its high selectivity and efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Sulfuric Acid: Used in the Beckmann rearrangement to produce ε-caprolactam.

    Sodium Amalgam: Employed in the reduction to cyclohexylamine.

    Acetic Acid: Utilized in the hydrolysis to cyclohexanone.

Major Products:

    ε-Caprolactam: From the Beckmann rearrangement.

    Cyclohexylamine: From reduction.

    Cyclohexanone: From hydrolysis.

Scientific Research Applications

Cyclohexanone oxime has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Cyclohexanone oxime can be compared with other oximes and related compounds:

Uniqueness: this compound’s uniqueness lies in its role as a precursor to ε-caprolactam and its involvement in the production of nylon 6. Its efficient conversion through the Beckmann rearrangement makes it a valuable compound in industrial chemistry .

Properties

IUPAC Name

N-cyclohexylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZUQRBDRNJBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Record name CYCLOHEXANONE OXIME
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021842
Record name Cyclohexanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Prisms, liquid or light tan crystalline solid. (NTP, 1992), Solid; [HSDB] Liquid or light tan solid; mp = 89-91 deg C; [CAMEO] White chunks or powder; [Alfa Aesar MSDS]
Record name CYCLOHEXANONE OXIME
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (Hydroxyimino)cyclohexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5585
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

403 to 410 °F at 760 mmHg (NTP, 1992), 206-210 °C
Record name CYCLOHEXANONE OXIME
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (HYDROXYIMINO)CYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALCOHOL, ETHER, METHYL ALCOHOL
Record name CYCLOHEXANONE OXIME
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (HYDROXYIMINO)CYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name CYCLOHEXANONE OXIME
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Color/Form

HEXAGONAL PRISMS FROM PETROLEUM ETHER

CAS No.

100-64-1
Record name CYCLOHEXANONE OXIME
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Hydroxyimino)cyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXANONE OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U60L00CGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (HYDROXYIMINO)CYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

192 to 196 °F (NTP, 1992), 89-90 °C
Record name CYCLOHEXANONE OXIME
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20067
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (HYDROXYIMINO)CYCLOHEXANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

ε-Caprolactam is a precursor for the preparation of Nylon-6. Nylon-6 was first made in 1899 by heating 6-aminohexanoic acid. Commercially feasible synthesis from ε-caprolactam (CL) was discovered by Paul Schlack at I. G. Farbenindustrie in 1938. Currently, approximately 95 wt % of the world's ε-caprolactam is produced from cyclohexanone oxime via the Beckmann rearrangement. The starting material for cyclohexanone can be cyclohexane, phenol, or benzene. Then, through a series of reductions and/or oxidations, cyclohexanone is formed. The latter is then reacted with a hydroxylamine salt, usually the sulfate, to form the oxime and ammonium sulfate. The oxime is rearranged in concentrated sulfuiric acid, and the resulting lactam sulfate salt is neutralized with ammonia to form ε-caprolactam and more ammonium sulfate. Subsequently, pure ε-caprolactam is obtained by a number of separation and purification steps. Currently, this process is extremely capital intensive and generates large quantities of waste.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nylon-6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Nylon-6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Take 200 ml of aqueous solution of 2.16N sulfuric acid in a round bottom flask. Dissolve in this solution 6.8 gm of sodium dodecyl benzene sulfonate (SDBS) and 1.3 gm of benzene by mild stirring. Keep the flask in a water bath maintained at temperature of 40° C. A macroemulsions of benzene in sulfuric acid is formed. To this macroemulsion, add 14.0 gm of cyclohexanone oxime and stir for 21/2 hours. Neutralize the excess acid using Whatman No. 1 filter paper to remove or recycle the the unreacted cyclohexanone oxime. Separate the organic and aqueous layers of the filtrate. Wash the aqueous layer with 3×10 ml benzene and add the benzene washing with the main organic layer. Analyze the benzene layer, the aqueous layer and the unreacted cyclohexanone oxime as obtained above by Gas Chromatography for the amount of cyclohexanone oxime, cyclohexanone and caprolactam.
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
6.8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Take 200 ml of aqueous solution of 3.0N sulfuric acid in a round bottom flask. Dissolve in this solution 16 grams of sodium dodecyl sulfate (SDS) and 5.3 gm 1-pentanol by mild stirring. A microemulsion is thus formed. Keep the flask in a water bath maintained at temperature of 25° C. To this microemulsion, add 10.0 gm of cyclohexanone oxime and stir the mixture mildly for 2 hours. Remove the flask from the water bath and neutralize the solution using aqueous solution of ammonia. Filter the solution using Whatman No. 1 filter paper. Measure the amount of filtrate and the residue and extract the filtrate with 100 ml of benzene in steps of 50, 25, and 25 ml respectively. Analyze the benzene layer, the aqueous layer and the residue obtained as above by Gas Chromatography for the amount of cyclohexanone oxime, cyclohexanone and caprolactam.
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Four
Quantity
16 g
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

For example, cyclohexanone oxime gives ε-caprolactam, cycloheptanone oxime gives 7-heptane lactam, cyclooctanone oxime gives 8-octane lactam, and cyclododecanone oxime gives laurolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanone oxime
Reactant of Route 2
Cyclohexanone oxime
Reactant of Route 3
Cyclohexanone oxime
Reactant of Route 4
Cyclohexanone oxime
Reactant of Route 5
Cyclohexanone oxime
Reactant of Route 6
Reactant of Route 6
Cyclohexanone oxime
Customer
Q & A

A: Cyclohexanone oxime has a molecular formula of C6H11NO and a molecular weight of 113.16 g/mol. [] Key spectroscopic data includes: * IR: Strong absorption at around 3200 cm-1 (O-H stretch), 1680 cm-1 (C=N stretch). * NMR: * 1H NMR: Signals for the cyclohexane ring protons typically appear between 1.5 and 2.5 ppm. The oxime proton resonates as a broad singlet at a higher chemical shift, typically around 9-10 ppm, depending on the solvent. * 13C NMR: The carbon attached to the oxime group appears around 160 ppm. The remaining cyclohexane carbons resonate between 20 and 40 ppm. []

A: The major application of this compound is as a key intermediate in the industrial synthesis of ε-caprolactam, a monomer used in the production of Nylon-6. [, , , , , , , , , , , ]

A: The Beckmann Rearrangement is a crucial reaction in this process, converting this compound to ε-caprolactam. [, , , , , , , , , , , , , , , , , , ] This rearrangement, typically catalyzed by acids, involves the migration of an alkyl group from a carbon atom to an electron-deficient nitrogen atom, leading to the formation of an amide.

A: Traditional methods employing fuming sulfuric acid as a catalyst face drawbacks such as environmental pollution, equipment corrosion, and the generation of substantial ammonium sulfate byproduct. [] This necessitates the exploration of alternative catalysts and environmentally benign processes.

A: Extensive research has been dedicated to developing environmentally friendly and efficient catalysts for this reaction. Some notable examples include: * Solid Acid Catalysts: Silica gel-supported chlorosulfonic acid [], acidic ionic liquid-zinc chloride systems [], D-72 sulfonic acid resin [], and niobia-silica catalysts [] demonstrate promising activity and selectivity. * Zeolites: MFI-type zeolites, such as H-[Al]-MFI and H-[B]-MFI, have been investigated. [] Notably, the weaker Brønsted acid sites in [B]-MFI exhibit better catalytic activity compared to the stronger acid sites in [Al]-MFI. [] * Pillared Clays: Tantalum pillared-ilerite has shown promising results in the vapor phase Beckmann rearrangement of this compound. [] * Microreactors: Conducting the reaction in microreactors with internal recirculation using oleum as the catalyst has shown high selectivity towards ε-caprolactam. [, ]

A: The solvent plays a crucial role in the reaction. While traditional methods often involve harsh conditions, research indicates that solvents like acetonitrile [], benzonitrile [], and dimethylsulfoxide [] can facilitate the rearrangement effectively. Interestingly, using ethanol as a co-solvent with toluene significantly enhances the catalytic performance of NbOx/SiO2 catalysts in the gas-phase Beckmann rearrangement. []

A: Computational chemistry, particularly density functional theory (DFT) calculations, provides valuable insights into the reaction mechanism and the influence of different catalysts. [, , ] These studies help optimize reaction conditions and design more efficient catalytic systems.

ANone: The cyclic structure of this compound plays a crucial role in dictating the regioselectivity of the Beckmann Rearrangement, leading to the formation of ε-caprolactam. The presence of the oxime group (C=N-OH) is essential for the reaction to occur, as it provides the nitrogen atom that ultimately becomes part of the amide group in the caprolactam product.

A: Studies on 2-substituted Cyclohexanone Oximes, specifically with methoxy, methylthio, methylseleno, fluoro, chloro, and bromo substituents, provide insights into the impact of electronic effects and stereoelectronic interactions. [] These studies highlight the role of the generalized anomeric effect (GAE) in influencing the conformational preferences and, consequently, the reactivity of these oximes.

A: Research indicates that this compound primarily affects red blood cells, the spleen, the liver, and the nasal epithelium. [] A no-observed-effect level (NOEL) of 2,500 ppm was established for erythrotoxicity and hematopoietic cell proliferation in the spleen following 13 weeks of exposure in mice. [] For hepatotoxicity, the NOEL was found to be 1,250 ppm for males and 2,500 ppm for females after 13 weeks. [] Additionally, nasal olfactory epithelial degeneration was observed at all exposure levels tested. []

ANone: Yes, alternative methods for ε-caprolactam production have been explored, primarily focusing on bypassing the use of this compound and its associated challenges. These include:

    ANone: The use of harsh reagents like oleum in the traditional Beckmann Rearrangement process leads to significant waste generation and environmental concerns. The production of large quantities of ammonium sulfate as a by-product presents a disposal challenge. Furthermore, accidental releases of this compound itself can pose risks to aquatic life.

    ANone: Research focusing on more sustainable practices aims to minimize the environmental impact. Key strategies include:

    • Catalyst Development: Developing more efficient and reusable catalysts, especially solid acid catalysts, can significantly reduce waste generation. [, , , ]
    • Solvent Optimization: Identifying greener solvents with lower toxicity and easier recyclability is crucial. [, ]
    • Process Intensification: Utilizing microreactors allows for precise control of reaction conditions, leading to higher yields and reduced waste generation. [, ]

    A: * Development of the Cyclohexanone-Hydroxylamine Process: This marked a significant advancement in caprolactam production, replacing older, less efficient methods.* Introduction of Titanium Silicalite (TS-1) Catalysts: The discovery of TS-1 catalysts enabled the ammoximation of cyclohexanone, providing a more environmentally friendly route to this compound. [, ]* Exploration of Microreactor Technology: Recent years have witnessed a surge in research exploring the application of microreactors in the Beckmann Rearrangement. [, ] This technology offers enhanced process control and the potential for continuous production, paving the way for more efficient and sustainable caprolactam synthesis.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.